4-Nitro-2-(pyridin-3-yl)phenol
Overview
Description
4-Nitro-2-(pyridin-3-yl)phenol is an organic compound that features a nitro group (-NO2) and a pyridinyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(pyridin-3-yl)phenol typically involves the nitration of 2-(pyridin-3-yl)phenol. This can be achieved by reacting 2-(pyridin-3-yl)phenol with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenol ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, industrial production would require efficient purification techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(pyridin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under appropriate conditions.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso group (-NO) or an amino group.
Reduction: Formation of 4-amino-2-(pyridin-3-yl)phenol.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
4-Nitro-2-(pyridin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(pyridin-3-yl)phenol depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to antimicrobial or cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(pyridin-3-yl)phenol: Similar structure but with the nitro group at a different position.
2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole: Contains a pyridinyl group and a phenyl group but with an oxadiazole ring instead of a phenol ring.
Uniqueness
4-Nitro-2-(pyridin-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-nitro-2-pyridin-3-ylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-4-3-9(13(15)16)6-10(11)8-2-1-5-12-7-8/h1-7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPRRUOQKACXIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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